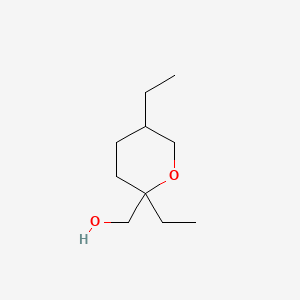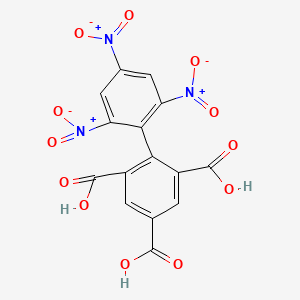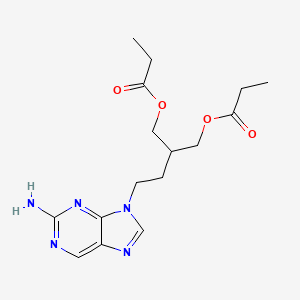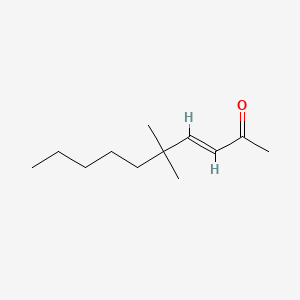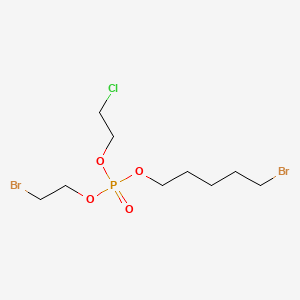
N,N'-o-Phenylenebis-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-o-Phenylenebis-D-gluconamide is a chemical compound with the molecular formula C18H28N2O12 and a molecular weight of 464.42 g/mol It is known for its unique structure, which consists of two D-gluconamide groups linked by an o-phenylenebis moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-o-Phenylenebis-D-gluconamide typically involves the reaction of o-phenylenediamine with D-gluconic acid or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N,N’-o-Phenylenebis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N,N’-o-Phenylenebis-D-gluconamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which N,N’-o-Phenylenebis-D-gluconamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-p-Phenylenebis-D-gluconamide: Similar structure but with a para linkage instead of ortho.
N,N’-m-Phenylenebis-D-gluconamide: Similar structure but with a meta linkage instead of ortho.
Uniqueness
N,N’-o-Phenylenebis-D-gluconamide is unique due to its ortho linkage, which can influence its chemical reactivity and physical properties.
Propiedades
Número CAS |
93858-60-7 |
|---|---|
Fórmula molecular |
C18H28N2O12 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]phenyl]hexanamide |
InChI |
InChI=1S/C18H28N2O12/c21-5-9(23)11(25)13(27)15(29)17(31)19-7-3-1-2-4-8(7)20-18(32)16(30)14(28)12(26)10(24)6-22/h1-4,9-16,21-30H,5-6H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1 |
Clave InChI |
JMYLEHAGXPBTOO-KJCFRMDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


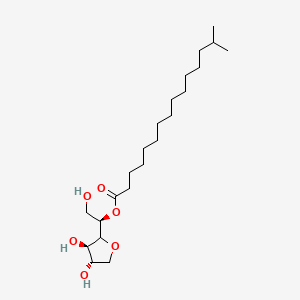

![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
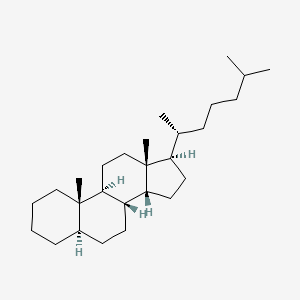
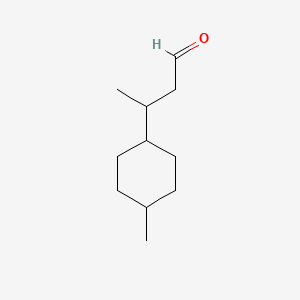

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
